molecular formula C15H17NO4 B11786716 (1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

(1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B11786716
M. Wt: 275.30 g/mol
InChI Key: ORCSDOIXZYXXMU-RWMBFGLXSA-N
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Description

(1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic structure through cyclization reactions involving appropriate precursors.

    Functional Group Transformations: Introduction of the phenylmethoxycarbonyl and carboxylic acid groups through various functional group transformations.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound may be used to study enzyme interactions and protein-ligand binding due to its specific functional groups and stereochemistry.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and specificity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

(1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C15H17NO4/c17-14(18)12-8-11-6-7-13(12)16(11)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18)/t11-,12-,13+/m0/s1

InChI Key

ORCSDOIXZYXXMU-RWMBFGLXSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2C(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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